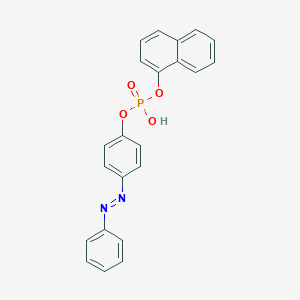
1-Naphthyl 4-phenylazophenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthyl 4-phenylazophenyl phosphate is a chemical compound with the molecular formula C22H17N2O4P and a molecular weight of 404.36 g/mol . It is known for its use as a reagent in the fluorescent assay of phosphodiesterases . The compound is characterized by its unique structure, which includes a naphthyl group, a phenylazophenyl group, and a phosphate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl 4-phenylazophenyl phosphate typically involves the reaction of 1-naphthol with 4-phenylazophenyl phosphate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthyl 4-phenylazophenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Naphthyl 4-phenylazophenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical assays and reactions.
Biology: Employed in the study of enzyme kinetics, particularly phosphodiesterases.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Wirkmechanismus
The mechanism of action of 1-Naphthyl 4-phenylazophenyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound acts as a substrate for phosphodiesterases, leading to the cleavage of the phosphate group and subsequent fluorescence. This property makes it valuable in biochemical assays to study enzyme activity and inhibition .
Vergleich Mit ähnlichen Verbindungen
2-Naphthyl 4-phenylazophenyl phosphate: Similar in structure but with the naphthyl group at a different position.
1-Naphthyl 4-phenylazophenyl sulfate: Contains a sulfate group instead of a phosphate group.
Uniqueness: 1-Naphthyl 4-phenylazophenyl phosphate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent reagent in enzyme assays sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
naphthalen-1-yl (4-phenyldiazenylphenyl) hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N2O4P/c25-29(26,28-22-12-6-8-17-7-4-5-11-21(17)22)27-20-15-13-19(14-16-20)24-23-18-9-2-1-3-10-18/h1-16H,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMMGQCUKZYOCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OP(=O)(O)OC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
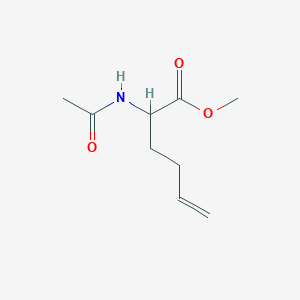
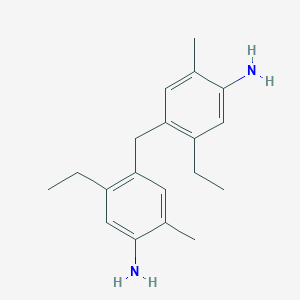

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)

![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)
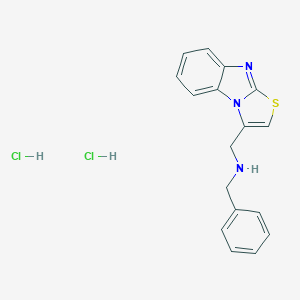

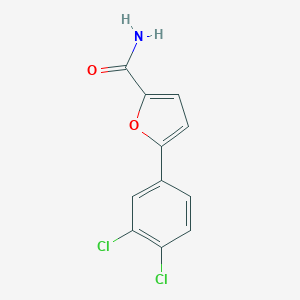

![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)
![4-Methylidene-1,3-dioxaspiro[4.4]nonan-2-one](/img/structure/B65638.png)

